molecular formula C₂₃H₂₂ClF₃O₂ B1146914 trans-Bifenthrin CAS No. 83322-02-5

trans-Bifenthrin

Cat. No. B1146914
CAS RN: 83322-02-5
M. Wt: 422.87
InChI Key:
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Description

Trans-Bifenthrin is the trans-isomer of Bifenthrin, which is a third-generation synthetic pyrethroid insecticide . It is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer .


Synthesis Analysis

The synthesis of Bifenthrin involves various steps and methods. The validation of the test procedure for the quantitative determination of bifenthrin contents in the emulsifiable concentrate and measurement of uncertainty was determined by gas chromatography with a flame ionization detector (FID) .


Molecular Structure Analysis

The molecular formula of trans-Bifenthrin is C23H22ClF3O2 . It is a mixture of the E- and the Z-isomer and can be present as a cis-isomer and a trans-isomer .


Chemical Reactions Analysis

Bifenthrin is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer . The main metabolite, 4’-OH-bifenthrin, is always found in amounts generally lower than 10% of TRR, other metabolites such as TFP acid, biphenyl alcohol or biphenyl acid mostly occurred in traces only .


Physical And Chemical Properties Analysis

Trans-Bifenthrin is a colourless to pale yellow oil to solid. It is soluble in Chloroform (Slightly), Methanol (Slightly). Its boiling point is 453.2±45.0°C at 760 mmHg and melting point is 76-78°C. Its density is 1.262±0.06 g/cm3 .

Scientific Research Applications

Pesticide in Agriculture

Bifenthrin is widely used as a pesticide in agricultural production due to its substantial agronomic and economic benefits . It’s particularly effective in controlling a variety of pests, contributing to higher crop yields and quality.

Application in Tea Cultivation

Bifenthrin has been used in tea gardens to protect tea leaves from pests . The hydrophobic epicuticle wax on fresh leaves of tea tree leads to the loss of pesticide droplets, reducing efficacy. Adjuvants are used to improve the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .

Interaction with Adjuvants

The coupling effect of bifenthrin and adjuvants on the time-dependent and concentration-dependent wettability of droplets has been investigated . Adjuvants effectively reduce the contact angle of droplets and accelerate the diffusion speed .

Residue Analysis

Studies have been conducted to understand the persistence of bifenthrin in various crops and its residues in food of plant origin . This is crucial for ensuring food safety and compliance with maximum residue limits.

Environmental Impact Assessment

The environmental impact of bifenthrin, including its effects on soil, groundwater, surface water, sediment, and air, is a significant area of research . Understanding these impacts helps in developing strategies for its safe and sustainable use.

Toxicity Studies

Research has been conducted to understand the toxicity of bifenthrin and its main metabolites . These studies provide valuable information for assessing the risks associated with bifenthrin use and for developing guidelines for its safe handling and application.

Safety And Hazards

Bifenthrin is harmful if absorbed through skin. It can cause tingling, itching, burning, or numbness on the affected area. When inhaled, it can irritate the nose, throat, and lungs. Moreover, when large amounts of bifenthrin are ingested, it can cause sore throat, nausea, abdominal pain, and vomiting almost immediately . It is highly toxic to fish and small aquatic organisms .

Future Directions

There is a drastic re-emergence of interest in the use of plant-derived compounds, called allelochemicals . Bifenthrin, which lacks the common structural moiety of most pyrethroids, diverged from the other pyrethroids tested in terms of both binding affinity to key P450s and depletion by P450s . There is also a study on improving the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .

properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-Bifenthrin can be achieved through a multi-step process involving several reactions. The synthesis pathway involves the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "2-Methyl-3-phenylpropionic acid", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Acetic acid", "Sulfuric acid", "Sodium carbonate", "Chloroacetyl chloride", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde and 2-Methyl-3-phenylpropionic acid using sodium hydroxide and acetic acid to form intermediate 1", "Step 2: Reduction of intermediate 1 using sodium borohydride to form intermediate 2", "Step 3: Bromination of intermediate 2 using bromine and sulfuric acid to form intermediate 3", "Step 4: Conversion of intermediate 3 to intermediate 4 using sodium hydroxide", "Step 5: Chlorination of intermediate 4 using chloroacetyl chloride to form intermediate 5", "Step 6: Conversion of intermediate 5 to trans-Bifenthrin using methanol and sodium carbonate", "Step 7: Purification of trans-Bifenthrin using hexane" ] }

CAS RN

83322-02-5

Product Name

trans-Bifenthrin

Molecular Formula

C₂₃H₂₂ClF₃O₂

Molecular Weight

422.87

synonyms

trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; 

Origin of Product

United States

Q & A

Q1: How potent is trans-bifenthrin as a phagodeterrent against Rhizoglyphus robini compared to other pyrethroids?

A1: The study found that trans-bifenthrin exhibited a weaker phagodeterrent effect on Rhizoglyphus robini compared to other pyrethroids tested. [] The order of decreasing phagodeterrent potency was observed as: fenvalerate > cypermethrin > deltamethrin > bioresmethrin > pyrethrin > bifenthrin > cis-permethrin > trans-permethrin. [] This suggests that while trans-bifenthrin can deter feeding in these mites, other pyrethroids demonstrate higher efficacy in this regard. Interestingly, the study also highlighted that even the cleavage products of some pyrethroids, including the bifenthrin acid moiety (both cis and trans isomers), displayed comparable phagodeterrent activity to the parent compounds. []

Q2: What is the significance of the observed phagodeterrence by trans-bifenthrin and its degradation products in the context of mite control?

A2: The study proposes that the phagodeterrent activity of trans-bifenthrin and its breakdown products could contribute to mite dispersal and potential outbreaks. [] While not directly lethal, the repellent effect might drive mites away from treated areas, leading to their dispersal and potentially increased infestations in untreated zones. This highlights the importance of understanding the sublethal effects of pesticides like trans-bifenthrin and considering these factors when developing integrated pest management strategies.

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